N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a pyrido[3,2-d]pyrimidine core, and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine scaffold.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a halogenated 4-methylbenzyl derivative reacts with the pyrido[3,2-d]pyrimidine core.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the intermediate compound with a furan-2-ylmethyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step includes the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced to form dihydropyrido[3,2-d]pyrimidine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the pyrido[3,2-d]pyrimidine core results in dihydropyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(furan-2-ylmethyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-15-6-8-16(9-7-15)13-26-21(28)20-18(5-2-10-23-20)25(22(26)29)14-19(27)24-12-17-4-3-11-30-17/h2-11H,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRMWWJSLXGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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